Cyclexedrine

Description

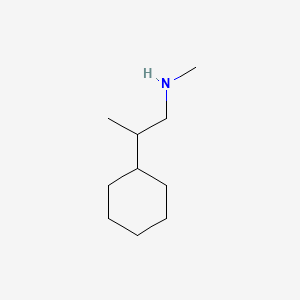

Cyclexedrine (N,β-dimethylcyclohexaneethanamine) is a sympathomimetic amine primarily recognized for its anorectic (appetite-suppressing) properties. Its molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol for the base compound and 191.74 g/mol for its hydrochloride salt (CAS 64011-61-6) . The hydrochloride form is a crystalline powder, soluble in water, ethanol, and chloroform, with a melting point of 138–140°C .

Structurally, this compound features a cyclohexyl group attached to a propyl chain with a methylamine substituent, as represented by the SMILES notation CC(CNC)C1CCCCC1 .

Properties

CAS No. |

532-52-5 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-cyclohexyl-N-methylpropan-1-amine |

InChI |

InChI=1S/C10H21N/c1-9(8-11-2)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

AGJJTKRYTPXPGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclexedrine can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexylisopropylmethylamine with formaldehyde and hydrogen cyanide, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve maintaining a temperature range of 0-5°C during the addition of reagents and subsequent heating to reflux for several hours.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexanone oxime in the presence of a suitable catalyst, such as palladium on carbon . This method provides a high yield of this compound with relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclexedrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of cyclohexyl halides.

Scientific Research Applications

Cyclexedrine has a wide range of applications in scientific research:

Mechanism of Action

Cyclexedrine exerts its effects by stimulating the release of norepinephrine and dopamine from nerve terminals, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of adrenergic receptors, leading to increased heart rate, blood pressure, and reduced appetite . The primary molecular targets of this compound are the norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Cyclexedrine belongs to a class of cyclohexylalkylamines with sympathomimetic activity. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs: Cyclohexylalkylamines

Key Differences :

- This compound vs. Propylhexedrine : Both share the same molecular formula but differ in substitution. This compound has a methylamine group, whereas Propylhexedrine lacks this methyl substitution. This difference likely alters receptor affinity and side-effect profiles. Propylhexedrine is used as a nasal decongestant, while this compound targets appetite suppression .

- Solubility: this compound HCl’s solubility in water (>100 mg/mL) enhances its bioavailability compared to non-salt forms of analogs .

Functional Analogs: Sympathomimetic Anorectics

Pharmacological Notes:

- However, its clinical use declined due to safety concerns, including cardiovascular risks common to sympathomimetics .

Biological Activity

Cyclexedrine, a compound with the chemical formula C₁₄H₁₉N, is a bicyclic amine that has garnered attention for its diverse biological activities. Research into its pharmacological properties suggests potential applications in various medical fields, particularly in neurology and psychiatry. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables.

Overview of this compound

This compound is structurally characterized as a bicyclic compound, which is significant for its interaction with biological systems. Its mechanism of action primarily involves modulation of neurotransmitter systems, particularly through interactions with orexin receptors, which are implicated in several neurological and psychiatric disorders.

1. Neurological Effects

This compound has been studied for its potential in treating conditions associated with orexin receptor dysfunction. Research indicates that it may serve as an antagonist to orexin receptors, which play a crucial role in regulating arousal, wakefulness, and appetite. This property positions this compound as a candidate for addressing disorders such as insomnia, narcolepsy, and mood disorders.

Table 1: Summary of Biological Activities of this compound

2. Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study Example: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested this compound against several bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

The pharmacodynamics of this compound involve its interaction with the central nervous system (CNS) by modulating neurotransmitter release and receptor activity. Specifically, its antagonistic action on orexin receptors leads to alterations in sleep-wake cycles and appetite regulation.

Research Findings

Recent advancements have highlighted the importance of understanding the pharmacological profile of this compound:

- Antidepressant-like Effects : Animal studies indicate that this compound may exhibit antidepressant-like effects through its action on serotonergic pathways.

- Cognitive Enhancement : Preliminary research suggests potential cognitive-enhancing properties, warranting further investigation into its use for conditions like ADHD.

Table 3: Summary of Research Findings on this compound

| Study Focus | Key Findings | Reference |

|---|---|---|

| Antidepressant Effects | Exhibits antidepressant-like effects | |

| Cognitive Enhancement | Potential cognitive benefits |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.